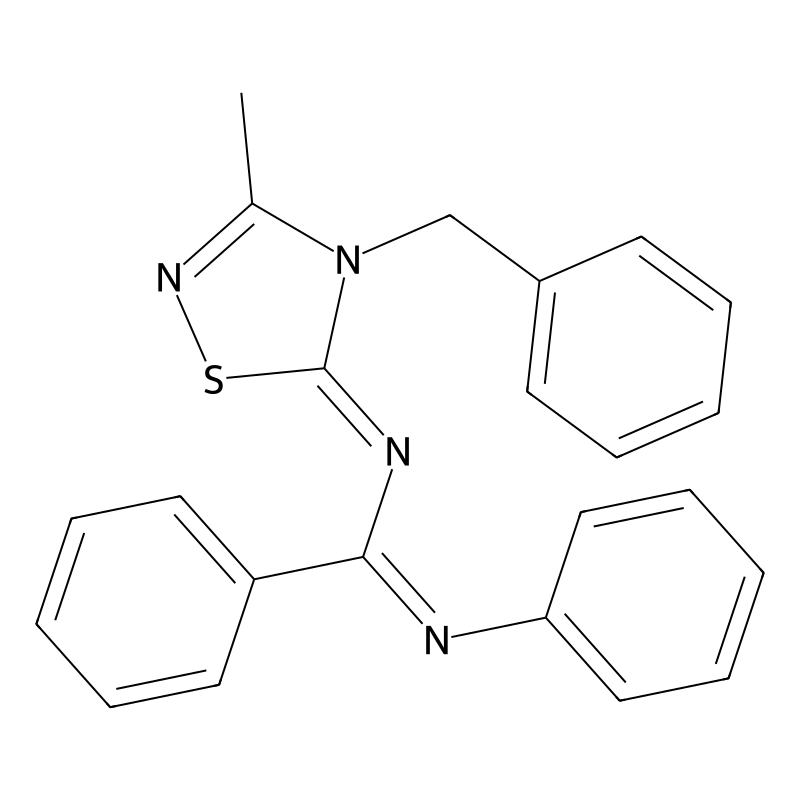

RNF5 inhibitor Inh-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

RNF5 inhibitor Inh-2 is a small molecule designed to inhibit the E3 ubiquitin ligase RNF5, which plays a crucial role in the degradation of misfolded proteins. This compound has garnered attention for its potential therapeutic applications, particularly in conditions like cystic fibrosis and various cancers. The structure of Inh-2 includes a 1,2,4-thiadiazol-5-ylidene moiety, which is integral to its inhibitory activity against RNF5 .

The primary chemical reaction involving RNF5 inhibitor Inh-2 pertains to its interaction with the RNF5 protein, leading to the modulation of ubiquitin-proteasome pathways. By inhibiting RNF5, Inh-2 disrupts the normal degradation process of misfolded proteins, allowing for the stabilization and functional restoration of proteins such as the F508del mutant cystic fibrosis transmembrane conductance regulator. This action is hypothesized to involve competitive binding at the active site of RNF5, preventing it from ubiquitinating target substrates .

Inh-2 has demonstrated significant biological activity in various studies. Notably, it has been shown to rescue F508del-CFTR activity in human bronchial epithelial cells derived from cystic fibrosis patients. This suggests that Inh-2 can effectively restore function to misfolded proteins that would otherwise be targeted for degradation by RNF5 . Additionally, studies indicate that Inh-2 enhances apoptosis in acute myeloid leukemia cells by increasing endoplasmic reticulum stress, thereby promoting cell death through mechanisms related to RNF5 inhibition .

The synthesis of RNF5 inhibitor Inh-2 involves several steps:

- Formation of the Thiadiazole Ring: The initial step typically includes the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Substitution Reactions: Subsequent reactions introduce substituents that enhance the compound's binding affinity for RNF5.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Inh-2 has potential applications in:

- Cystic Fibrosis Treatment: By rescuing F508del-CFTR function, it represents a promising therapeutic avenue for patients with this genetic mutation.

- Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for treating malignancies such as acute myeloid leukemia and neuroblastoma .

- Research Tool: As a modulator of ubiquitin ligase pathways, Inh-2 serves as a valuable tool for studying protein degradation processes and cellular stress responses in various biological contexts .

Interaction studies have shown that Inh-2 selectively binds to RNF5, inhibiting its enzymatic activity. This interaction alters downstream signaling pathways associated with cell survival and apoptosis. For instance, in acute myeloid leukemia models, inhibition of RNF5 led to increased sensitivity to other therapeutic agents like histone deacetylase inhibitors . Furthermore, Inh-2's effects on endoplasmic reticulum stress markers indicate its role in modulating cellular responses to proteotoxic stress.

Several compounds share structural or functional similarities with RNF5 inhibitor Inh-2. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Analog-1 | Small Molecule | Activates RNF5 | Opposite effect compared to Inh-2 |

| MLN4924 | Nedd8 Activating Enzyme | Inhibits Neddylation pathway | Targets different E3 ligases |

| CUDC-907 | Dual inhibitor | Inhibits histone deacetylases and PI3K | Broader spectrum of action against multiple targets |

| GSK2636771 | Selective E3 Ligase Inhibitor | Modulates various E3 ligases | Specificity towards different E3 ligases |

Protein Structure and Domains

Ring finger protein 5 is a 180 amino acid protein with a molecular weight of approximately 19.9 kilodaltons [32] [41]. The protein exhibits a multi-domain architecture that is essential for its diverse cellular functions [6] [10]. The structural organization of RNF5 encompasses several distinct functional domains that contribute to its role as an E3 ubiquitin ligase [31].

| Domain | Location | Function | Key Features |

|---|---|---|---|

| RING finger domain | N-terminal | Catalytic activity | Zinc coordination, E3 ligase activity [10] [43] |

| Formin-like homology domain | Central | Protein interactions | Structural scaffolding [6] |

| Transmembrane domain | C-terminal | Membrane anchoring | Single-pass membrane insertion [6] [18] |

The protein contains a classic RING domain that confers ligase activity, a single transmembrane-spanning domain located within the C-terminal region, and a formin-like homology domain [6]. This domain organization is crucial for RNF5's function as a membrane-anchored E3 ubiquitin ligase that operates at the endoplasmic reticulum [7] [18].

Cellular Localization and Membrane Anchoring

RNF5 demonstrates specific subcellular localization patterns that are directly related to its functional roles [31]. The protein is primarily anchored to the endoplasmic reticulum membrane through its C-terminal transmembrane domain [6] [13]. Immunohistochemical studies have revealed that RNF5 localizes along cell membranes, with predominant localization occurring within the membrane compartments of both mouse and human cell lines [31].

The membrane anchoring of RNF5 is essential for its association with target proteins and its regulatory functions [6]. Wild-type RNF5 is found primarily in the plasma membrane and endoplasmic reticulum, with some localization occurring within cytoplasmic organelles [31]. The C-terminal domain is specifically required for proper membrane localization, as RNF5 lacking this domain fails to localize to the plasma membrane and instead accumulates in cytoplasmic organelles [31].

Studies using confocal microscopy have demonstrated that RNF5 colocalizes with endoplasmic reticulum markers, confirming its primary residence at this cellular compartment [19] [21]. This localization is critical for RNF5's role in endoplasmic reticulum-associated degradation pathways and protein quality control mechanisms [7] [27].

RING Finger Domain and Catalytic Activity

The RING finger domain of RNF5 represents the catalytic core of the enzyme and is essential for its E3 ubiquitin ligase activity [12] [43]. This domain contains a conserved cysteine-rich motif that coordinates two zinc atoms in a C3HC4 configuration [43]. The RING finger domain spans approximately 40 to 60 amino acids and is responsible for mediating the transfer of ubiquitin from E2 conjugating enzymes to target substrates [10] [43].

Functional studies have demonstrated that RNF5 requires an intact RING domain for efficient ubiquitination of target proteins [12] [17]. Mutational analysis has shown that RING domain mutants lose their ability to mediate substrate ubiquitination, highlighting the critical importance of this domain for catalytic activity [31]. The RING finger domain enables RNF5 to function as a platform that brings together E2 enzymes and target substrates, facilitating the transfer of ubiquitin moieties [43].

Research has revealed that RNF5 can generate different types of polyubiquitin chains depending on the substrate and cellular context [12] [14]. The enzyme has been shown to mediate both K48-linked and K63-linked polyubiquitination, with K48-linked chains typically targeting proteins for proteasomal degradation and K63-linked chains serving regulatory functions [5] [12].

Physiological Substrates and Biological Functions

RNF5 targets a diverse array of physiological substrates, reflecting its broad regulatory roles in cellular physiology [12] [13] [25]. The enzyme has been extensively studied for its ability to ubiquitinate paxillin, a focal adhesion protein involved in cell motility regulation [12] [17]. RNF5-mediated ubiquitination of paxillin alters its subcellular localization, shifting it from focal adhesions to the cytoplasm and thereby affecting cell migration [31].

| Substrate | Ubiquitination Type | Cellular Function | Biological Outcome |

|---|---|---|---|

| Paxillin | K63-linked | Cell motility | Altered localization, reduced migration [12] [31] |

| CFTR F508del | K48-linked | Ion transport | Proteasomal degradation [23] [24] |

| STING | K48-linked | Innate immunity | Immune response regulation [14] [18] |

| MAVS | K48-linked | Antiviral signaling | Reduced antiviral immunity [14] [25] |

| JAMP | K63-linked | Proteasome recruitment | ERAD regulation [6] [7] |

The cystic fibrosis transmembrane conductance regulator, particularly the F508del mutant, represents one of the most clinically relevant substrates of RNF5 [15] [23]. RNF5 promotes the degradation of misfolded CFTR variants through K48-linked polyubiquitination, contributing to the pathogenesis of cystic fibrosis [24]. Additionally, RNF5 targets components of innate immune signaling, including stimulator of interferon genes and mitochondrial antiviral signaling protein, thereby modulating antiviral responses [14] [25].

Role in Endoplasmic Reticulum-Associated Degradation (ERAD)

RNF5 functions as a critical component of the endoplasmic reticulum-associated degradation machinery, a quality control system that eliminates misfolded proteins from the endoplasmic reticulum [6] [7]. The enzyme is anchored to the endoplasmic reticulum membrane and participates in the recognition, ubiquitination, and targeting of misfolded proteins for proteasomal degradation [11] [15].

The ERAD function of RNF5 involves complex interactions with other cellular components, including chaperones, adaptor proteins, and proteasome subunits [7] [27]. RNF5 has been shown to associate with JNK-associated membrane protein, a seven-transmembrane protein that facilitates the recruitment of proteasomes to the endoplasmic reticulum membrane [6] [7]. This interaction is mediated through RNF5-dependent ubiquitination of JAMP, which modulates proteasome assembly at the endoplasmic reticulum [27].

Studies have demonstrated that RNF5 cooperates with other E3 ligases in ERAD pathways [15] [24]. For example, RNF5 works in conjunction with RNF185 to mediate the degradation of CFTR variants, with both ligases contributing redundantly to the elimination of misfolded proteins [15] [24]. This cooperation ensures robust quality control mechanisms that prevent the accumulation of potentially harmful misfolded proteins [24].

Regulatory Functions in Protein Quality Control

RNF5 serves as a central regulator of protein quality control mechanisms beyond its direct role in ERAD [13] [19]. The enzyme modulates the stability and function of various cellular proteins through both degradative and non-degradative ubiquitination pathways [21] [26]. This regulatory function extends to multiple cellular processes, including cholesterol metabolism, glutamine transport, and immune signaling [13] [26].

In cholesterol metabolism, RNF5 regulates sterol regulatory element-binding protein 2 activation through the ubiquitination of SREBP chaperone SCAP [13]. RNF5 mediates K29-linked polyubiquitination of SCAP, which enhances conformational changes necessary for SREBP2 activation and cholesterol biosynthesis [13]. This regulatory mechanism demonstrates the versatility of RNF5 in controlling diverse metabolic pathways [13].

The protein quality control functions of RNF5 also encompass the regulation of amino acid transport systems [26]. RNF5 controls the stability of glutamine carrier proteins SLC1A5 and SLC38A2 through K48-linked ubiquitination, thereby influencing cellular glutamine homeostasis and associated metabolic processes [26]. This regulation affects multiple downstream pathways, including reactive oxygen species homeostasis and cellular stress responses [26].

Furthermore, RNF5 plays important regulatory roles in immune system function by modulating the stability and activity of key immune signaling proteins [14] [25]. The enzyme targets both STING and MAVS for degradation, effectively dampening innate immune responses and potentially creating windows of vulnerability during viral infections [18] [25]. This regulatory function highlights the dual nature of RNF5 as both a protective quality control mechanism and a potential target for therapeutic intervention [25].

Involvement in Cystic Fibrosis and Cystic Fibrosis Transmembrane Conductance Regulator Processing

Ring Finger Protein 5 plays a central role in the pathogenesis of cystic fibrosis through its regulation of Cystic Fibrosis Transmembrane Conductance Regulator processing and degradation [4] [5]. The most common cystic fibrosis mutation, F508del, results in protein misfolding and subsequent targeting by Ring Finger Protein 5 for endoplasmic reticulum-associated degradation [4] [6].

Molecular Mechanisms of Cystic Fibrosis Transmembrane Conductance Regulator Degradation

Ring Finger Protein 5 directly interacts with both wild-type and F508del-Cystic Fibrosis Transmembrane Conductance Regulator through K48-linked polyubiquitination, marking these proteins for proteasomal degradation [4] [7]. The ubiquitin ligase recognizes misfolded Cystic Fibrosis Transmembrane Conductance Regulator proteins during their biosynthesis and targets them for co-translational degradation [6]. Additionally, Ring Finger Protein 5 works synergistically with Ring Finger Protein 185, another E3 ligase, to ensure robust degradation of mutant Cystic Fibrosis Transmembrane Conductance Regulator [6] [8].

Therapeutic Implications of Ring Finger Protein 5 Inhibition

Ring Finger Protein 5 inhibitor Inh-2 demonstrates significant therapeutic potential in cystic fibrosis treatment by rescuing F508del-Cystic Fibrosis Transmembrane Conductance Regulator function [2] [5]. In human primary bronchial epithelial cells from cystic fibrosis patients, Ring Finger Protein 5 inhibitor Inh-2 treatment results in decreased ubiquitination and increased half-life of F508del-Cystic Fibrosis Transmembrane Conductance Regulator [1] [2]. The compound achieves an EC50 of 2.2-2.6 μM for F508del-Cystic Fibrosis Transmembrane Conductance Regulator rescue in bronchial epithelial cells [9] [10].

Genetic studies have validated Ring Finger Protein 5 as a therapeutic target for cystic fibrosis. Ring Finger Protein 5 knockout mice demonstrate ameliorated intestinal malabsorption and increased Cystic Fibrosis Transmembrane Conductance Regulator activity in intestinal epithelial cells [4]. Furthermore, Ring Finger Protein 5 expression is differentially regulated in human bronchial epithelia from cystic fibrosis patients compared to control subjects [4].

Redundancy in Cystic Fibrosis Transmembrane Conductance Regulator Quality Control

Recent genome-wide CRISPR screening studies have revealed that Cystic Fibrosis Transmembrane Conductance Regulator degradation involves genetically redundant pathways [11] [8]. While Ring Finger Protein 5 represents the top E3 ligase hit in these screens, Ring Finger Protein 185 serves as a redundant ubiquitin ligase that can compensate for Ring Finger Protein 5 loss [11] [6]. This redundancy ensures robust quality control of misfolded Cystic Fibrosis Transmembrane Conductance Regulator proteins and suggests that combination therapeutic approaches targeting multiple E3 ligases may be necessary for optimal clinical efficacy [8].

Functions in Viral Infections and Immune Responses

Ring Finger Protein 5 serves as a critical negative regulator of antiviral innate immunity by targeting key adaptor proteins for degradation [12] [13]. The ubiquitin ligase significantly inhibits antiviral responses by promoting the ubiquitination and degradation of Stimulator of Interferon Genes and Mitochondrial Antiviral Signaling protein, both essential components of type I interferon signaling pathways [12] [14].

Regulation of Stimulator of Interferon Genes Signaling

Ring Finger Protein 5 directly interacts with Stimulator of Interferon Genes through their respective transmembrane domains and mediates K48-linked ubiquitination at lysine 150, leading to proteasomal degradation [12]. This interaction requires the transmembrane domains of both proteins and results in significant downregulation of Stimulator of Interferon Genes protein levels [12]. The regulatory relationship between Ring Finger Protein 5 and Stimulator of Interferon Genes is balanced by Ring Finger Protein 26, which mediates K11-linked polyubiquitination of Stimulator of Interferon Genes at the same lysine residue but promotes Stimulator of Interferon Genes stability rather than degradation [12].

Mitochondrial Antiviral Signaling Protein Targeting

Ring Finger Protein 5 associates with Mitochondrial Antiviral Signaling protein at mitochondria in a viral infection-dependent manner, with their interaction becoming progressively stronger at 6-12 hours post-infection [12] [14]. The ubiquitin ligase catalyzes K48-linked ubiquitination of Mitochondrial Antiviral Signaling protein at lysines 362 and 461, leading to its degradation and suppression of downstream interferon signaling [14]. This interaction occurs specifically at mitochondria, where Ring Finger Protein 5 localizes during viral infections [14].

Viral Exploitation of Ring Finger Protein 5

Multiple viruses have evolved sophisticated mechanisms to exploit Ring Finger Protein 5 for immune evasion [12] [15]. Severe Acute Respiratory Syndrome Coronavirus 2 utilizes Ring Finger Protein 5 to facilitate viral assembly and release through K63-linked ubiquitination of the viral membrane protein at lysine 15 [16] [15]. This ubiquitination enhances the interaction between the viral membrane and envelope proteins, stabilizing the membrane-envelope complex and promoting virion release through autophagosomes [16] [15].

Pseudorabies virus employs its UL13 protein to partner with Ring Finger Protein 5, inducing ubiquitination and degradation of Stimulator of Interferon Genes through K27-/K29-linked ubiquitination rather than the typical K48-linked ubiquitination [12]. Similarly, the PB1 protein from H7N9 influenza virus promotes Ring Finger Protein 5-mediated K27-linked ubiquitination of Mitochondrial Antiviral Signaling protein and recruits the selective autophagy receptor Neighbor of BRCA1 to facilitate degradation [12].

Age-Related Expression and Clinical Implications

Ring Finger Protein 5 expression varies significantly across different age groups and disease severity levels in Severe Acute Respiratory Syndrome Coronavirus 2 patients, suggesting its potential utility as a prognostic marker for coronavirus disease 2019 [17]. The E3 ligase recognizes envelope proteins from various Severe Acute Respiratory Syndrome Coronavirus 2 strains and Severe Acute Respiratory Syndrome Coronavirus, indicating that targeting Ring Finger Protein 5 represents a broad-spectrum antiviral strategy [17].

Regulation of Autophagy via Autophagy Related 4B Interaction

Ring Finger Protein 5 functions as a crucial negative regulator of basal autophagy through its direct interaction with and degradation of Autophagy Related 4B, a cysteine protease essential for LC3 processing [18] [19]. This regulatory mechanism represents a fundamental control point in autophagy initiation and maintenance.

Molecular Basis of Autophagy Related 4B Regulation

Ring Finger Protein 5 interacts with Autophagy Related 4B through both amino-terminal (residues 61-126) and carboxyl-terminal domains (residues 320-393) of Autophagy Related 4B, while the carboxyl-terminal domain of Ring Finger Protein 5 (residues 121-180) is required for this interaction [18]. The association occurs primarily at membrane domains and requires the transmembrane carboxyl-terminal domain of Ring Finger Protein 5 [18]. Among the different ATG4 family members, Autophagy Related 4B exhibits the highest affinity for Ring Finger Protein 5 [18].

The interaction between Ring Finger Protein 5 and Autophagy Related 4B is dynamically regulated during autophagy induction. Under basal conditions, Ring Finger Protein 5 strongly associates with Autophagy Related 4B, but this interaction is transiently reduced within 2-4 hours following starvation-induced autophagy, then returns to initial levels by 6 hours post-treatment [18]. This temporal regulation suggests that Ring Finger Protein 5 primarily limits autophagy under normal growth conditions while allowing autophagy activation during stress [18].

Ubiquitination and Degradation Mechanisms

Ring Finger Protein 5 mediates direct polyubiquitination of Autophagy Related 4B both in vivo and in vitro, requiring an intact RING domain for ubiquitin ligase activity [18] [20]. The ubiquitination leads to proteasome-mediated degradation of Autophagy Related 4B, with the half-life of Autophagy Related 4B increasing from 1.75 to 3.5 hours in Ring Finger Protein 5 knockout cells under normal growth conditions [18]. Following autophagy induction, the protective effect of Ring Finger Protein 5 deletion on Autophagy Related 4B stability is maintained but reduced, consistent with the pattern of their physical interaction [18].

Functional Consequences for Autophagy

Ring Finger Protein 5-mediated regulation of Autophagy Related 4B directly impacts LC3 processing and autophagosome formation [18] [21]. Ring Finger Protein 5 knockout cells exhibit increased LC3-positive puncta formation, elevated processing of LC3 forms, and higher p62 expression compared to wild-type cells [18] [21]. The effect on autophagy requires functional Autophagy Related 4B, as expression of LC3 mutants that bypass Autophagy Related 4B processing abolishes the enhanced autophagy phenotype in Ring Finger Protein 5-deficient cells [19].

Physiological and Pathological Implications

Ring Finger Protein 5 regulation of autophagy has significant implications for host defense and disease pathogenesis. Ring Finger Protein 5 knockout mice demonstrate increased resistance to Group A Streptococcus infection, associated with enhanced autophagosome formation and more efficient bacterial clearance by macrophages [18] [19]. In Caenorhabditis elegans, Ring Finger Protein 5 inactivation increases resistance to endoplasmic reticulum stress induced by tunicamycin and improves survival of IRE1-deficient animals in an autophagy-dependent manner [22].

The regulation extends beyond basal autophagy to include lysosomal function. Ring Fiber Protein 5-deficient animals show increased levels of lysosomal proteases, enhanced lysosomal protease activity, and altered lysosome morphology, suggesting that Ring Finger Protein 5 controls both autophagosome formation and lysosomal degradation capacity [22].

Impact on Cellular Motility through Paxillin Ubiquitination

Ring Finger Protein 5 regulates cellular motility through its direct targeting of paxillin, a critical focal adhesion protein, for ubiquitination and subsequent relocalization [23] [24]. This regulatory mechanism represents one of the earliest characterized functions of Ring Finger Protein 5 and demonstrates its importance in controlling cytoskeletal dynamics.

Molecular Interaction with Paxillin

Ring Finger Protein 5 associates with the amino-terminal domain of paxillin through its carboxyl-terminal transmembrane domain [23]. The interaction requires an intact RING domain and carboxyl-terminal membrane-anchoring motif of Ring Finger Protein 5 for efficient paxillin ubiquitination [23]. Unlike other Ring Finger Protein 5 substrates that undergo K48-linked ubiquitination for degradation, paxillin is modified with K63-linked polyubiquitin chains that do not target it for proteasomal degradation [23].

The Ring Finger Protein 5-paxillin interaction is regulated by cellular conditions and post-translational modifications. Treatment with thiol-reducing agents such as dithiothreitol, glutathione, or hydrogen peroxide attenuates the interaction, suggesting that the association is sensitive to the cellular redox state [18]. During mitosis, paxillin associates not only with the native form of Ring Finger Protein 5 but also with modified forms, indicating cell cycle-dependent regulation [23].

Functional Consequences of Paxillin Ubiquitination

Ring Finger Protein 5-mediated ubiquitination of paxillin does not affect protein stability but dramatically alters its subcellular localization [23]. Under normal conditions, paxillin primarily localizes to focal adhesions where it coordinates cell-matrix interactions. Ring Finger Protein 5 expression increases the cytoplasmic distribution of paxillin while significantly decreasing its localization within focal adhesions [23]. This redistribution occurs specifically in cells expressing Ring Finger Protein 5, as demonstrated by comparison of neighboring transfected and untransfected cells [23].

The relocalization effect requires both the RING domain and membrane anchoring of Ring Finger Protein 5. RING domain mutants and carboxyl-terminally truncated forms of Ring Finger Protein 5 are less efficient at altering paxillin localization, correlating with their reduced ability to mediate paxillin ubiquitination [23]. Importantly, Ring Finger Protein 5 shows specificity for paxillin, as it is less efficient in affecting the localization of other focal adhesion components such as vinculin [23].

Impact on Cell Motility

The redistribution of paxillin from focal adhesions to the cytoplasm by Ring Finger Protein 5 results in significant inhibition of cell motility [23] [24]. Scratch-wound assays demonstrate that Ring Finger Protein 5 expression impairs the ability of cells to migrate into wounded areas [23]. This effect is consistent with the known requirement for paxillin in focal adhesion formation and turnover, both essential processes for directional cell migration [25].

The regulation of cell motility by Ring Finger Protein 5 appears to be context-dependent. While Ring Finger Protein 5 effectively inhibits motility in non-transformed cells, studies in breast cancer cell lines suggest that it does not significantly affect paxillin localization or cell migration in these transformed contexts [26]. This difference may reflect altered signaling pathways or post-translational modifications in cancer cells that affect Ring Finger Protein 5 function [26].

Disease-Related Implications

The regulation of paxillin by Ring Finger Protein 5 has implications for various pathological processes. In the context of endoplasmic reticulum-associated degradation studies, Ring Fiber Protein 5 inhibitors such as Ring Finger Protein 5 inhibitor Inh-2 have been shown to modulate paxillin expression, providing additional evidence for the physiological relevance of this regulatory relationship [2] [27]. The FX12 compound, another Ring Finger Protein 5 modulator, similarly affects paxillin localization to focal adhesions, supporting the conservation of this regulatory mechanism across different Ring Finger Protein 5-targeting approaches [27].

Ring Finger Protein 5 in Cancer Biology

Ring Finger Protein 5 exhibits complex and context-dependent roles in cancer biology, functioning as either a tumor promoter or suppressor depending on the specific cancer type and cellular context [28] [26]. This duality reflects the multifaceted nature of Ring Finger Protein 5's cellular functions and the diverse pathways it regulates.

Pro-Tumor Functions

In several malignancies, Ring Finger Protein 5 expression correlates with tumor progression and poor patient outcomes. Breast cancer specimens and cell lines demonstrate elevated Ring Finger Protein 5 expression, with high levels associated with decreased patient survival [26]. The increased expression is observed at both messenger RNA and protein levels, with breast intraductal carcinoma showing approximately 10-fold increases and breast adenocarcinoma displaying 3-fold increases compared to normal tissue [26].

Ring Finger Protein 5 promotes breast cancer cell proliferation through p53-dependent mechanisms. In MCF-7 cells, which retain functional p53, Ring Finger Protein 5 knockdown markedly decreases cell proliferation and causes reorganization of the actin cytoskeleton [26]. However, this effect is not observed in p53-mutant breast cancer cell lines such as MDA-MB-231, MDA-MB-435, and BT-474, suggesting that Ring Finger Protein 5's pro-tumor effects require functional p53 signaling [26].

Acute myeloid leukemia represents another malignancy where Ring Finger Protein 5 promotes tumor progression [29]. High Ring Finger Protein 5 protein abundance in acute myeloid leukemia patient samples correlates with poor prognosis across two independent clinical cohorts [29]. Ring Finger Protein 5 contributes to acute myeloid leukemia development through its interaction with the chromatin remodeling protein Retinoblastoma Binding Protein 4, which undergoes non-canonical K29-linked ubiquitination that promotes its recruitment to specific gene promoters [29].

Anti-Tumor Functions

Conversely, Ring Finger Protein 5 can function as a tumor suppressor in specific contexts. In neuroblastoma and melanoma, two neuroectodermal tumors, high Ring Finger Protein 5 expression correlates with better prognostic outcomes [28] [30]. High-risk neuroblastoma cases show significant downregulation of Ring Finger Protein 5 compared to low-risk cases, and high Ring Finger Protein 5 expression associates with improved overall survival and event-free survival [28].

The anti-tumor effects of Ring Finger Protein 5 are mediated through multiple mechanisms. Ring Finger Protein 5 promotes ubiquitination and degradation of glutamine transporters SLC1A5 and SLC38A2, which become aberrantly folded following chemotherapy-induced endoplasmic reticulum stress [31]. This action reduces tumor cell proliferation and increases autophagy and cell death, particularly in breast cancer cells exposed to endoplasmic reticulum stress-inducing chemotherapy [31].

Ring Finger Protein 5 also targets phosphoglycerate dehydrogenase, the first enzyme of the serine synthesis pathway, for degradation [28]. Since phosphoglycerate dehydrogenase is significantly upregulated in many cancers to support tumor metabolism, Ring Finger Protein 5-mediated degradation represents a tumor-suppressive mechanism [28].

Therapeutic Targeting

The development of Ring Finger Protein 5 modulators has revealed promising therapeutic applications. Analog-1, a pharmacological activator of Ring Finger Protein 5, demonstrates potent anti-tumor effects in neuroblastoma and melanoma models [28]. Treatment with Analog-1 reduces tumor cell viability by impairing glutamine availability and energy metabolism through inhibition of F1Fo ATP-synthase activity [28]. This metabolic disruption leads to increased oxidative stress and subsequent cell death [28].

In vivo studies confirm the therapeutic potential of Ring Finger Protein 5 activation. Neuroblastoma- and melanoma-bearing mice treated with Analog-1 show significant delays in tumor growth compared to vehicle-treated controls [28]. Importantly, Analog-1 treatment appears to selectively target tumor cells, as normal human fibroblasts remain unaffected by the same concentrations that inhibit cancer cell viability [28].

Microenvironment and Systemic Effects

Ring Finger Protein 5's role in cancer extends beyond direct effects on tumor cells to include modulation of the tumor microenvironment and systemic anti-tumor immunity. Ring Finger Protein 5 knockout mice exhibit altered intestinal microbiota composition, which contributes to enhanced host anti-tumor immunity and limits tumor expansion [32]. This effect involves changes in gut microbiota that promote anti-tumor immune responses, suggesting that Ring Finger Protein 5 modulation could enhance immunotherapy approaches [32].

The connection between Ring Finger Protein 5, microbiota, and immunity is mediated through altered unfolded protein response signaling in Ring Finger Protein 5-deficient mice [22]. These changes affect intestinal homeostasis and subsequently influence systemic immune responses against tumors [32].

Expression Patterns in Disease States

Ring Finger Protein 5 expression is dynamically regulated across various disease states, with distinct patterns correlating with disease severity, progression, and patient outcomes [33] [34]. Understanding these expression patterns provides crucial insights into Ring Finger Protein 5's pathophysiological roles and therapeutic potential.

Tissue-Specific and Baseline Expression

Ring Finger Protein 5 is widely expressed across human tissues, with cytoplasmic localization observed in most cell types [35] [36]. The protein shows particularly high expression in nervous system tissue, liver, and lung, with moderate expression in muscle and kidney [36]. Under normal physiological conditions, Ring Finger Protein 5 localizes primarily to the endoplasmic reticulum membrane through its carboxyl-terminal transmembrane domain [18] [23].

The baseline expression of Ring Finger Protein 5 is subject to regulation by cellular stress conditions. Endoplasmic reticulum stress induction leads to increased Ring Finger Protein 5 expression as part of the unfolded protein response [6] [22]. This upregulation reflects the protein's role in endoplasmic reticulum-associated degradation and protein quality control mechanisms [6].

Inflammatory and Autoimmune Diseases

In inflammatory conditions, Ring Finger Protein 5 expression patterns correlate with disease severity and progression. During experimental colitis induced by dextran sodium sulfate, Ring Finger Protein 5 knockout mice show altered inflammatory responses and changes in intestinal epithelial cell homeostasis [34]. The regulation of S100A8 stability by Ring Finger Protein 5 in intestinal epithelial cells determines the severity of intestinal inflammation [34].

Ring Finger Protein 5 expression is also modulated during viral infections, where it serves as both a host defense mechanism and a target for viral manipulation [12] [13]. The temporal regulation of Ring Finger Protein 5 expression during infection correlates with the progression of antiviral responses and viral replication cycles [12].

Cardiovascular Disease

In pathological cardiac hypertrophy, Ring Finger Protein 5 expression is significantly upregulated in both animal models and human disease [33]. Following transverse aortic constriction in mice, Ring Finger Protein 5 protein expression increases substantially in cardiac tissue, although messenger RNA levels remain relatively unchanged [33]. This suggests post-transcriptional regulation of Ring Finger Protein 5 during cardiac stress [33].

The upregulation of Ring Finger Protein 5 in cardiac hypertrophy appears to represent a protective response. Ring Finger Protein 5-deficient mice show exacerbated cardiac remodeling, increased fibrosis, and enhanced inflammatory responses following pressure overload [33]. The protective effect is mediated through Ring Finger Protein 5's ability to promote Stimulator of Interferon Genes degradation, thereby limiting inflammatory signaling in cardiac myocytes [33].

Metabolic and Degenerative Diseases

Ring Finger Protein 5 expression patterns are altered in various metabolic and degenerative diseases. In hepatocellular carcinoma with steatotic features, Ring Finger Protein 5 expression correlates with fatty acid metabolism and disease progression [37]. The protein specifically aggravates steatotic hepatocellular carcinoma through enhancement of fatty acid oxidation pathways [37].

Neurodegenerative diseases also show altered Ring Finger Protein 5 expression patterns. The increase in Ring Finger Protein 5 expression observed in these conditions could reflect endoplasmic reticulum overload, endoplasmic reticulum-associated degradation dysfunction, or compensatory mechanisms attempting to maintain protein homeostasis [38].

Age-Related Expression Changes

Ring Finger Protein 5 expression exhibits age-related variations that have implications for disease susceptibility and progression. In the context of Severe Acute Respiratory Syndrome Coronavirus 2 infection, Ring Finger Protein 5 expression varies significantly across different age groups [17]. These age-related differences in expression correlate with disease severity and suggest that Ring Finger Protein 5 could serve as a prognostic marker for coronavirus disease 2019 [17].

The age-related expression changes may reflect alterations in protein quality control capacity, endoplasmic reticulum stress responses, or immune system function that occur with aging [12]. Understanding these patterns is crucial for developing age-appropriate therapeutic strategies targeting Ring Finger Protein 5 [17].

Clinical Correlations and Prognostic Significance

The expression patterns of Ring Finger Protein 5 across different disease states have significant clinical implications. In cystic fibrosis, Ring Finger Protein 5 expression is elevated in bronchial epithelial cells from patients compared to healthy controls [4] [5]. This upregulation correlates with disease severity and represents a potential therapeutic target [5].

In cancer, Ring Finger Protein 5 expression patterns show complex relationships with patient outcomes. While high expression correlates with poor prognosis in breast cancer and acute myeloid leukemia [26] [29], it associates with better outcomes in neuroblastoma, melanoma, and glioma [28] [39]. These contrasting patterns highlight the context-dependent nature of Ring Finger Protein 5 function and the importance of understanding tissue-specific roles when developing therapeutic interventions [28] [26].